molecular formula C5H11NO2 B3049585 sec-butyl carbamate CAS No. 2114-15-0

sec-butyl carbamate

Cat. No.: B3049585
CAS No.: 2114-15-0
M. Wt: 117.15 g/mol
InChI Key: ASSQXZCUYOADEH-UHFFFAOYSA-N
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Description

Sec-butyl carbamate, also known as sec-butyl urethane, is an organic compound with the chemical formula C_5H_11NO_2. It is a member of the carbamate family, which are esters of carbamic acid. Carbamates are widely used in various fields, including agriculture, pharmaceuticals, and organic synthesis, due to their versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Sec-butyl carbamate can be synthesized through several methods:

    Reaction of sec-butylamine with carbon dioxide: This method involves the reaction of sec-butylamine with carbon dioxide in the presence of a catalyst such as cesium carbonate and tetrabutylammonium iodide.

    Phosgene-free synthesis: Another method involves the reaction of sec-butylamine with dimethyl carbonate in the presence of a suitable catalyst.

Industrial Production Methods

In industrial settings, this compound is typically produced using the phosgene-free synthesis method due to its safety and environmental benefits. The reaction is carried out in a flow system over solid catalysts, such as iron-chrome catalysts, at elevated temperatures (around 150°C) to achieve high yields and selectivity .

Chemical Reactions Analysis

Types of Reactions

Sec-butyl carbamate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form sec-butylamine and carbon dioxide.

    Oxidation: this compound can be oxidized to form sec-butyl isocyanate and carbon dioxide.

    Substitution: It can undergo nucleophilic substitution reactions with various nucleophiles, such as alcohols and amines, to form different carbamate derivatives.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Substitution: Nucleophiles such as alcohols or amines in the presence of a base.

Major Products Formed

    Hydrolysis: Sec-butylamine and carbon dioxide.

    Oxidation: Sec-butyl isocyanate and carbon dioxide.

    Substitution: Various carbamate derivatives depending on the nucleophile used.

Scientific Research Applications

Sec-butyl carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of sec-butyl carbamate involves its ability to form stable carbamate linkages with various functional groups. This property makes it useful as a protecting group for amines in organic synthesis. The carbamate group can be installed on an amine nitrogen, rendering it non-nucleophilic and protecting it from unwanted reactions. The protecting group can then be removed under specific conditions, such as acidic or basic hydrolysis, to regenerate the free amine .

Comparison with Similar Compounds

Sec-butyl carbamate can be compared with other carbamate compounds, such as:

    tert-Butyl carbamate: Similar to this compound, tert-butyl carbamate is used as a protecting group for amines.

    Ethyl carbamate: Ethyl carbamate is another carbamate compound used in organic synthesis.

    Methyl carbamate: Methyl carbamate is used in the synthesis of pesticides and pharmaceuticals.

This compound is unique due to its balance of stability and reactivity, making it a versatile compound for various applications in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

butan-2-yl carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2/c1-3-4(2)8-5(6)7/h4H,3H2,1-2H3,(H2,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASSQXZCUYOADEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)OC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601019315
Record name Carbamic acid, 1-methylpropyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601019315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2114-15-0
Record name Carbamic acid, 1-methylpropyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002114150
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC84177
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84177
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Carbamic acid, 1-methylpropyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601019315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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